

Application Notes and Protocols: (R)-Dtbmsegphos in Palladium-Catalyzed Cross-Coupling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-4,4'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphine), commonly known as **(R)-Dtbm-segphos**, is a chiral biaryl phosphine ligand renowned for its steric bulk and electron-rich nature. These properties make it a highly effective ligand in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions where high enantioselectivity is required. This document provides detailed application notes and experimental protocols for the use of **(R)-Dtbm-segphos** in two distinct palladium-catalyzed transformations.

Application 1: Enantioselective Domino Carbopalladation/C(sp3)–Pd Capture

This protocol outlines a palladium-catalyzed enantioselective domino reaction between N-methylacrylamide and N-tosylhydrazones. The reaction proceeds via a cationic Heck cascade, enabling the synthesis of chiral oxindoles with high enantiomeric excess.

Data Presentation



Entry	N-Tosylhydrazone	Yield (%)[1]	ee (%)[1]
1	Benzaldehyde	65	95
2	4- Methylbenzaldehyde	68	96
3	4- Methoxybenzaldehyde	72	97
4	4- Chlorobenzaldehyde	62	94
5	2-Naphthaldehyde	60	93

Experimental Protocol

Materials:

- Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
- (R)-Dtbm-segphos
- N-methylacrylamide
- · Substituted N-tosylhydrazone
- Triethylamine (Et₃N)
- Silver bromide (AgBr)
- 1,2-Dichloroethane (1,2-DCE), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk tube
- Magnetic stirrer

Procedure:[1]



- To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (15 mol %) and
 (R)-Dtbm-segphos (30 mol %).
- Add 1 mL of anhydrous 1,2-DCE to the Schlenk tube and stir the mixture at room temperature for 20 minutes to pre-treat the catalyst and ligand.
- In a separate vial, dissolve the N-tosylhydrazone (0.15 mmol) in 1 mL of anhydrous DMF.
- To the Schlenk tube containing the pre-treated catalyst, add N-methylacrylamide (0.1 mmol), AgBr (1 equiv), and Et₃N (2.8 equiv).
- Heat the reaction mixture to 80 °C.
- Add the solution of N-tosylhydrazone dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
- Stir the reaction mixture at 80 °C for 24 hours.
- After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
- Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.

Reaction Workflow

Caption: Experimental workflow for the domino carbopalladation.

Application 2: Kinetic Resolution of Tertiary Propargylic Alcohols

This application describes the use of a pre-formed Pd((R)-DTBM-SEGphos)Cl₂ catalyst for the kinetic resolution of racemic tertiary propargylic alcohols through an asymmetric carboxylation



reaction. This method provides access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.

Data Presentation

Entry	Substrate	Product	Yield (%)[2]	ee (%)[2]
1	2-phenyloct-3- yn-2-ol	(S)-2-phenyloct- 3-yn-2-ol	46	98
2	2-phenyloct-3- yn-2-ol	(S)-2,3-allenoic acid	45	91
3	2-(4- methylphenyl)oct -3-yn-2-ol	(S)-alcohol	47	97
4	2-(4- methoxyphenyl)o ct-3-yn-2-ol	(S)-alcohol	45	>99
5	2-(4- chlorophenyl)oct- 3-yn-2-ol	(S)-alcohol	48	96

Experimental Protocol

Materials:

- Pd((R)-DTBM-SEGphos)Cl2
- · Racemic tertiary propargylic alcohol
- (PhO)₂POOH (Diphenyl phosphate)
- Potassium carbonate (K₂CO₃)
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (CO₂, balloon)



- · Schlenk tube
- Magnetic stirrer

Procedure:[2]

- To an oven-dried Schlenk tube, add Pd((R)-DTBM-SEGphos)Cl₂ (5 mol %), (PhO)₂POOH (10 mol %), and K₂CO₃ (2.0 equiv).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous THF (1 mL) to the Schlenk tube.
- Add the racemic tertiary propargylic alcohol (0.1 mmol) to the mixture.
- Evacuate and backfill the tube with carbon dioxide (1 atm, balloon) three times.
- Stir the reaction mixture at 20 °C for 36 hours for the kinetic resolution to yield the enantioenriched alcohol. For the synthesis of the allenoic acid, reduce the reaction time to 12 hours.
- After the reaction is complete, quench with water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle

Caption: Proposed catalytic cycle for kinetic resolution.

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References

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